molecular formula C13H29O4P B010036 Tridecyl phosphate CAS No. 4200-55-9

Tridecyl phosphate

Cat. No.: B010036
CAS No.: 4200-55-9
M. Wt: 280.34 g/mol
InChI Key: GAJQCIFYLSXSEZ-UHFFFAOYSA-N
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Description

Phosphoric acid, tris(decyl) ester, also known as tris(decyl) phosphate, is an organic compound with the molecular formula C30H63O4P. It is a trialkyl phosphate ester, where three decyl groups are attached to a phosphoric acid molecule. This compound is known for its surfactant properties and is used in various industrial applications, including as an emulsifier, solubilizer, and dispersant .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphoric acid, tris(decyl) ester can be synthesized through the esterification of phosphoric acid with decyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .

Industrial Production Methods

In industrial settings, the production of phosphoric acid, tris(decyl) ester involves the continuous esterification of phosphoric acid with decyl alcohol in the presence of a catalyst. The reaction mixture is then subjected to distillation to remove any unreacted alcohol and by-products, resulting in the pure ester. This method ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Phosphoric acid, tris(decyl) ester undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Phosphoric acid and decyl alcohol.

    Oxidation: Phosphoric acid derivatives.

    Substitution: New phosphate esters.

Scientific Research Applications

Phosphoric acid, tris(decyl) ester is widely used in scientific research due to its surfactant properties. Some of its applications include:

Mechanism of Action

The mechanism of action of phosphoric acid, tris(decyl) ester primarily involves its surfactant properties. The compound reduces the surface tension between different phases, allowing for better mixing and dispersion of substances. This property is particularly useful in emulsification and solubilization processes. Additionally, the ester can form self-assembled monolayers on metal surfaces, providing protective and lubricating effects .

Comparison with Similar Compounds

Phosphoric acid, tris(decyl) ester can be compared with other trialkyl phosphate esters, such as:

Phosphoric acid, tris(decyl) ester is unique due to its long decyl chains, which provide enhanced surfactant properties and make it particularly effective in applications requiring strong emulsification and solubilization capabilities .

Properties

IUPAC Name

tris-decyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H63O4P/c1-4-7-10-13-16-19-22-25-28-32-35(31,33-29-26-23-20-17-14-11-8-5-2)34-30-27-24-21-18-15-12-9-6-3/h4-30H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUHPLTBUBAGTDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOP(=O)(OCCCCCCCCCC)OCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H63O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7063348
Record name Phosphoric acid, tris(decyl) ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

518.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4200-55-9
Record name Tridecyl phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4200-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Phosphoric acid, tris(decyl) ester
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Record name Phosphoric acid, tris(decyl) ester
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Record name Phosphoric acid, tris(decyl) ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tridecyl phosphate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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